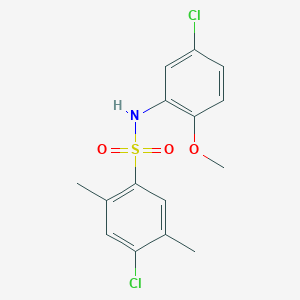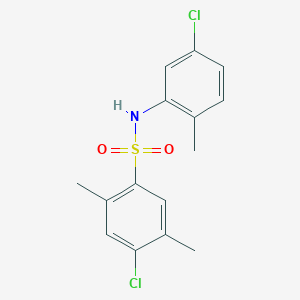
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as DPC 333, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. In
科学研究应用
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has been found to have a wide range of potential applications in scientific research. One of its main uses is as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
In addition to its anti-cancer properties, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 has also been studied for its potential as a treatment for glaucoma. The compound has been shown to lower intraocular pressure in animal models, indicating that it may be an effective treatment for this condition.
作用机制
The mechanism of action of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 involves its selective inhibition of CA IX. This enzyme plays a key role in regulating pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. By inhibiting CA IX, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 disrupts the pH balance in cancer cells, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 have been extensively studied in vitro and in vivo. In addition to its anti-cancer and anti-glaucoma properties, the compound has also been shown to have anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 for lab experiments is its well-established synthesis method. The compound is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 is its high cost, which may limit its use in some research settings.
未来方向
There are many potential future directions for research on 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. One area of interest is its potential as a treatment for other types of cancer, particularly those that overexpress CA IX. The compound may also be studied for its potential as a treatment for other conditions that involve pH dysregulation, such as osteoporosis and kidney disease.
Another area of future research is the development of more cost-effective synthesis methods for 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. This could make the compound more widely available for research and potentially lead to the development of new treatments for cancer and other conditions.
In conclusion, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 is a promising compound with many potential applications in scientific research. Its selective inhibition of CA IX makes it a promising candidate for cancer treatment, while its anti-glaucoma and anti-inflammatory properties may also have therapeutic potential. With further research, 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 may become an important tool for advancing our understanding of cancer and other conditions.
合成方法
The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333 involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide 333. This synthesis method has been well-established and is widely used in scientific research.
属性
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-12(16)8-14(9)18-21(19,20)15-7-10(2)13(17)6-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNSIYKIWSSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

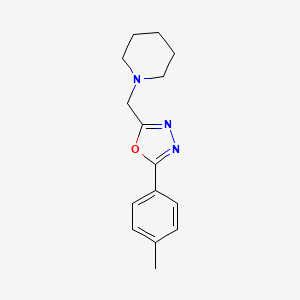
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

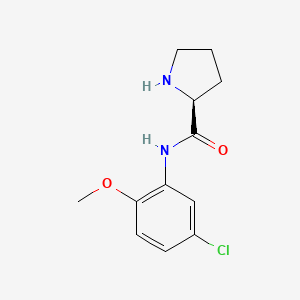
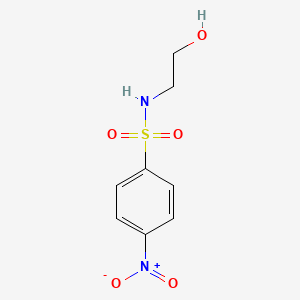
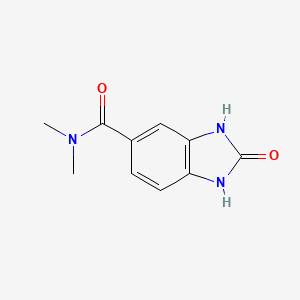
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
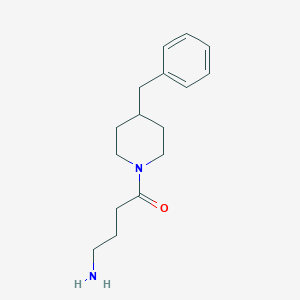

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
